molecular formula C15H17NO2 B11867562 1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one

Cat. No.: B11867562
M. Wt: 243.30 g/mol
InChI Key: WAOPXFSCZQGBOM-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one is a heterocyclic compound that belongs to the quinoline family It is characterized by its unique structure, which includes an ethoxy group at the 6th position, a methyl group at the 4th position, and a propan-2-one moiety at the 1st position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The ethoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, ethylation can be achieved using ethyl iodide in the presence of a base like potassium carbonate.

    Formation of the Propan-2-one Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ethyl iodide, methyl iodide, acetyl chloride, aluminum chloride.

Major Products Formed

    Oxidation: Quinoline derivatives with carboxylic acid or ketone groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(6-Ethoxy-4-methylquinolin-2-yl)propan-2-one can be compared with other quinoline derivatives such as:

    6-Ethoxyquinoline: Lacks the methyl and propan-2-one groups, making it less complex.

    4-Methylquinoline: Lacks the ethoxy and propan-2-one groups, resulting in different chemical properties.

    Quinoline: The parent compound without any substituents, serving as a basic structure for various derivatives.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

1-(6-ethoxy-4-methylquinolin-2-yl)propan-2-one

InChI

InChI=1S/C15H17NO2/c1-4-18-13-5-6-15-14(9-13)10(2)7-12(16-15)8-11(3)17/h5-7,9H,4,8H2,1-3H3

InChI Key

WAOPXFSCZQGBOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2C)CC(=O)C

Origin of Product

United States

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